molecular formula C14H18N2O2 B2650530 N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 923081-68-9

N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide

Cat. No.: B2650530
CAS No.: 923081-68-9
M. Wt: 246.31
InChI Key: NXSGXPBJANACJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is a chemical compound offered for research and development purposes. This substance features a propanamide group linked to an aniline derivative that is further substituted with a 2-oxopiperidine (2-piperidinone) moiety. This specific molecular architecture is of significant interest in medicinal chemistry, particularly in the development and synthesis of potential pharmacologically active molecules. Compounds sharing the 4-(2-oxopiperidin-1-yl)phenyl structural motif are frequently employed as key intermediates or building blocks in organic synthesis . Research-grade chemicals like this one are primarily used in laboratory settings for method development, analytical testing, and as reference standards in impurity profiling for drug substances . For instance, structurally related compounds are integral to the synthesis and analysis of Apixaban, a known active pharmaceutical ingredient, and are used to qualify and control related substances in accordance with regulatory guidelines from bodies like the FDA . This product is strictly labeled "For Research Use Only." It is not intended for human or animal consumption, diagnostic use, or any other form of personal application. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h6-9H,2-5,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSGXPBJANACJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The piperidinone ring can be further oxidized to form more complex lactam structures.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite, carbon dioxide atmosphere.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Formation of higher lactams.

    Reduction: Secondary amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate : N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow it to interact with biological macromolecules effectively, making it a candidate for drug development .

Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including colon and breast cancer models. For instance, a study on HCT116 colon cancer cells revealed significant reductions in cell viability and changes in apoptotic markers following treatment with the compound.

Biological Research

Enzyme Inhibition Studies : this compound is utilized in enzyme inhibition studies due to its ability to modulate enzyme activity. Its interaction with enzymes involved in neurotransmitter systems suggests potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's .

Receptor Binding Research : The compound's structural similarity to biologically active molecules makes it a valuable tool for studying receptor binding mechanisms. Research indicates that it can bind to specific receptors, influencing their activity and providing insights into cellular signaling pathways.

Industrial Applications

Synthesis of Agrochemicals : this compound is also employed as a building block in the synthesis of agrochemicals and specialty chemicals. Its versatility allows for the development of new compounds with desired biological activities for agricultural applications .

Colon Cancer Study

A recent study evaluated the effects of this compound on HCT116 colon cancer cells. The results indicated:

  • Cell Viability Reduction : Significant decreases in cell viability were observed at varying concentrations over a 48-hour treatment period.
  • Apoptotic Marker Alterations : The compound induced changes in markers associated with apoptosis, suggesting its potential as an anticancer agent.

Breast Cancer Models

In another study involving breast cancer cell lines:

  • Increased Apoptosis Rates : Treatment with the compound led to elevated rates of apoptosis.
  • Downregulation of Anti-apoptotic Proteins : The compound was found to downregulate proteins associated with tumor survival, indicating its role in promoting cancer cell death.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The phenyl group provides hydrophobic interactions, while the propanamide moiety can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide and Related Compounds

Compound Name Core Structure Modifications Key Functional Groups Reference
This compound 2-oxopiperidine linked to phenylpropanamide Lactam (2-oxopiperidine), propanamide
3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 6) 2-oxopiperidine with trifluoromethyl-substituted phenyl group Lactam, CF3 group, propanamide
2-(4-Isobutylphenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide (Compound 9) Sulfamoylphenyl with isoxazole substituent Sulfonamide, isoxazole, propanamide
3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Piperidinylsulfonylphenyl with phenylsulfanyl group Sulfonylpiperidine, thioether, propanamide
N-(4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl)-N-phenylpropanamide Methoxymethyl-piperidine with thiophenylethyl and N-phenyl groups Piperidine, thiophene, N-phenylpropanamide

Key Observations:

  • Lactam vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 6 enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl ring in the target compound.
  • Sulfur-Containing Moieties : Thioether (Compound 14 ) and thiophene (Compound 8 ) groups introduce steric and electronic differences, affecting solubility and receptor interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Rf Value Solubility (Predicted)
This compound 260.3 Not reported Not reported Moderate (polar lactam)
Compound 6 355.4 Not reported Not reported Low (CF3 group)
Compound 9 453.5 150–153 0.83 Low (sulfonamide)
Compound 14 412.5 Not reported Not reported Moderate (thioether)

Key Observations:

  • Molecular Weight : The target compound (260.3 g/mol) is smaller than sulfonamide derivatives (e.g., 453.5 g/mol for Compound 9 ), suggesting better bioavailability.
  • Melting Points : Sulfonamide-containing compounds (e.g., Compound 9 ) exhibit higher melting points (~150°C) due to strong intermolecular hydrogen bonding.
  • Solubility : The lactam in the target compound may improve aqueous solubility compared to lipophilic groups like trifluoromethyl (Compound 6 ).

Biological Activity

N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide, also known as Apixaban, is a compound that has garnered significant attention due to its biological activity, particularly as an anticoagulant. This article delves into its mechanisms, pharmacological properties, and clinical implications based on diverse research findings.

Target of Action
Apixaban primarily targets activated Factor X (FXa), a crucial enzyme in the coagulation cascade. By acting as a competitive inhibitor of FXa, Apixaban effectively disrupts thrombin generation, which is vital for blood clot formation.

Mode of Action
The binding of Apixaban to the active site of FXa prevents the conversion of prothrombin to thrombin, thereby inhibiting platelet aggregation and reducing the risk of thromboembolic events. This mechanism underpins its use in various clinical settings, particularly in preventing stroke and systemic embolism in patients with nonvalvular atrial fibrillation .

Pharmacokinetics

Apixaban exhibits several favorable pharmacokinetic properties:

  • Bioavailability: High oral bioavailability allows for effective absorption when administered.
  • Clearance: It demonstrates low clearance rates in both animal models and humans.
  • Volume of Distribution: A small volume of distribution indicates efficient targeting within the circulatory system .

Antithrombotic Efficacy

Clinical studies have shown that Apixaban has a dose-dependent antithrombotic effect. In various animal models, it has been demonstrated to significantly reduce thrombus formation without the associated risks seen with traditional anticoagulants like warfarin .

Case Studies

A notable study published in The New England Journal of Medicine highlighted the efficacy of Apixaban in patients undergoing orthopedic surgery. The results indicated a marked reduction in venous thromboembolism compared to placebo, supporting its clinical utility in surgical settings .

Comparative Analysis

PropertyApixabanWarfarin
MechanismFXa InhibitionVitamin K Antagonism
Bioavailability50%Variable (dependent on diet)
Onset of ActionRapidDelayed (days)
MonitoringNot requiredRequired (INR monitoring)
Major Side EffectsBleedingBleeding, skin necrosis

Apixaban's biochemical properties contribute significantly to its effectiveness:

  • Inhibition of Platelet Aggregation: By lowering thrombin levels, it indirectly affects platelet function.
  • Rapid Onset: The compound exhibits a quick onset of action, making it suitable for acute management scenarios .

Clinical Applications

Apixaban is primarily used for:

  • Atrial Fibrillation: To prevent stroke and systemic embolism.
  • Venous Thromboembolism: Treatment and prevention in patients post-surgery.
  • Acute Coronary Syndrome: Investigated for potential benefits in managing acute coronary events .

Q & A

Q. How can researchers elucidate the mechanism of action using transcriptomic or proteomic approaches?

  • Methodological Answer : Perform RNA-seq or SILAC-based proteomics on treated cell lines. Pathway enrichment analysis (e.g., KEGG) identifies dysregulated pathways. Confirm findings with Western blotting or qPCR .

Tables for Key Data

Parameter Method Reference
Purity ValidationHPLC (C18 column, 98%+)
Stability Conditions-20°C, argon atmosphere
SAR Modification SitePiperidinyl ring substitution
Docking SoftwareAutoDock Vina
In Vivo PK AnalysisLC-MS/MS (plasma/tissue)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.